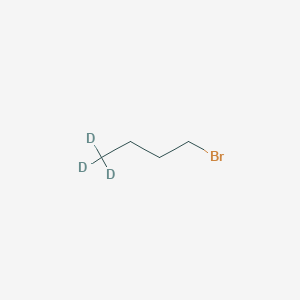
1-Bromobutane-4,4,4-d3
Übersicht
Beschreibung
1-Bromobutane-4,4,4-d3: 1-Bromobutane-d3 , is a deuterated derivative of 1-Bromobutane. This compound is an organobromine compound with the formula C₄H₉Br, where three hydrogen atoms are replaced by deuterium. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used in organic synthesis as a source of the butyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Butanol: One common method to prepare 1-Bromobutane-4,4,4-d3 is by treating butanol with hydrobromic acid. The reaction follows an S_N2 mechanism, where the hydroxyl group of butanol is protonated by the acid, making it a better leaving group.
Free-Radical Addition: Another method involves the free-radical addition of hydrogen bromide to 1-butene.
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of butanol with hydrobromic acid in the presence of a strong acid like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of butanol to this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: As a primary haloalkane, 1-Bromobutane-4,4,4-d3 is prone to S_N2 type reactions.
Formation of Grignard Reagents: When combined with magnesium metal in dry ether, this compound forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.
Formation of n-Butyllithium: this compound can be used as a precursor to n-butyllithium by reacting with lithium metal.
Common Reagents and Conditions:
Magnesium Metal in Dry Ether: For the formation of Grignard reagents.
Lithium Metal: For the formation of n-butyllithium.
Potassium Fluoride in Ethylene Glycol: For the formation of 1-fluorobutane.
Major Products:
Grignard Reagents: Used in various organic synthesis reactions.
n-Butyllithium: Used as a strong base and nucleophile in organic synthesis.
1-Fluorobutane: Formed by reacting this compound with potassium fluoride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotope Labeling: 1-Bromobutane-4,4,4-d3 is used in the synthesis of deuterated compounds, which are valuable in various spectroscopic studies.
Biology and Medicine:
Pharmacokinetics Studies: Deuterated compounds like this compound are used to study the metabolic pathways and pharmacokinetics of drugs.
Industry:
Wirkmechanismus
Mechanism: 1-Bromobutane-4,4,4-d3 exerts its effects primarily through nucleophilic substitution reactions. The bromide ion is a good leaving group, making the compound highly reactive in S_N2 reactions. The deuterium atoms do not significantly alter the reactivity of the compound but are useful for tracing and studying reaction mechanisms .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-Bromobutane: The non-deuterated version of 1-Bromobutane-4,4,4-d3.
2-Bromobutane: An isomer of this compound with the bromine atom on the second carbon.
tert-Butyl Bromide: A tertiary haloalkane with different reactivity compared to this compound.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling and tracing studies. This property is particularly useful in spectroscopic studies and in understanding reaction mechanisms .
Eigenschaften
IUPAC Name |
4-bromo-1,1,1-trideuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481753 | |
| Record name | Butyl Bromide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55724-42-0 | |
| Record name | Butyl Bromide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55724-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
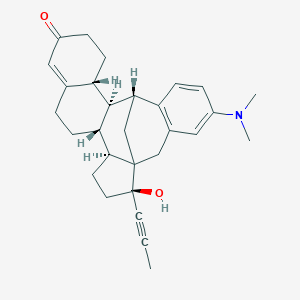

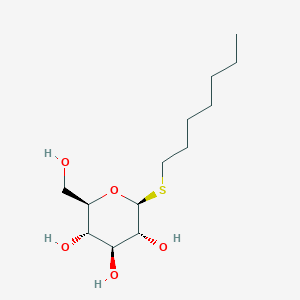





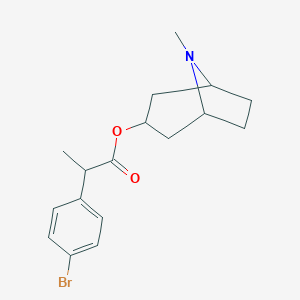
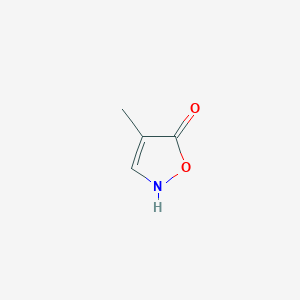
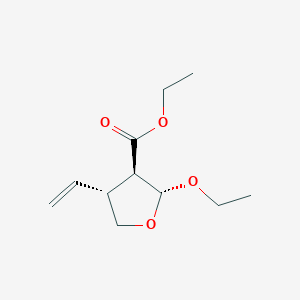
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
